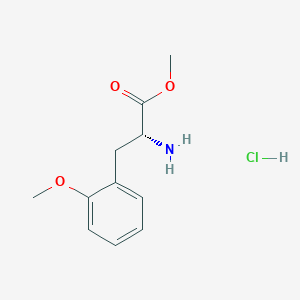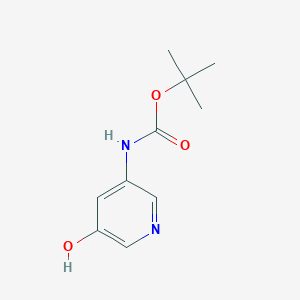
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chemical compound known for its applications in various scientific fields. It is an ester derivative of 2-amino-3-(2-methoxyphenyl)propanoic acid, commonly used in organic synthesis and pharmaceutical research. The compound’s structure includes an amino group, a methoxyphenyl group, and a methyl ester, making it a versatile intermediate in chemical reactions.
Mecanismo De Acción
Target of Action
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used as a component in phorbol esters . Phorbol esters are known to have a wide range of biological activities, including the ability to act as tumor promoters. They exert their effects by binding to and activating protein kinase C (PKC), a family of proteins that play crucial roles in several signal transduction pathways .
Mode of Action
This compound interacts with its targets, the PKC proteins, by mimicking diacylglycerol (DAG), a physiological activator of PKC . Upon binding, it induces a conformational change in the PKC proteins, leading to their activation . The activated PKC can then phosphorylate a wide range of target proteins, leading to the modulation of their activity and thus affecting various cellular functions .
Biochemical Pathways
The activation of PKC by this compound can affect multiple biochemical pathways. These include the regulation of cell cycle progression, apoptosis, differentiation, and transcription . The exact downstream effects depend on the specific isoform of PKC that is activated and the cellular context .
Result of Action
The activation of PKC by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit prostate cancer cells, suggesting that it may be effective against other types of cancer cells as well .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(2-methoxyphenyl)propanoic acid. This can be achieved through the following steps:
Esterification: The carboxylic acid group of 2-amino-3-(2-methoxyphenyl)propanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is utilized in various research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: In the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
2-Amino-3-(2-methoxyphenyl)propanoic acid: The parent compound without the ester group.
Methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: A positional isomer with the methoxy group at the 4-position.
Ethyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness: Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its methoxyphenyl group provides specific electronic and steric properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQOUOAAAKWQL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)
![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)







![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6594110.png)


